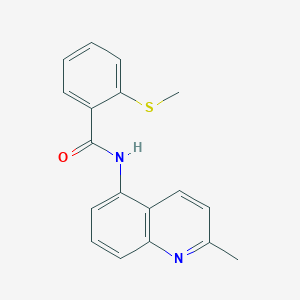

N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide

Description

N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide is a benzamide derivative characterized by a quinoline moiety substituted at the 5-position with a 2-methyl group and a benzamide scaffold modified with a methylsulfanyl group at the 2-position. This compound belongs to a broader class of benzamide derivatives, which are widely studied for their pharmacological and agrochemical properties. The quinoline ring system is known for its role in enhancing bioavailability and target binding in medicinal chemistry, while the methylsulfanyl group may influence electronic and steric properties, modulating interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N-(2-methylquinolin-5-yl)-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c1-12-10-11-13-15(19-12)7-5-8-16(13)20-18(21)14-6-3-4-9-17(14)22-2/h3-11H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVGEJUBCHHEGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their functions. Additionally, it is believed to modulate cellular pathways associated with inflammation and cancer progression, which can lead to therapeutic effects against malignancies.

Cytotoxicity and Anticancer Activity

Research has demonstrated that derivatives of benzamide compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds display IC50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range against several cancer types, indicating promising anticancer potential.

Table 1: Cytotoxicity Profiles of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | TBD |

| N-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide | KG-1 | 3.25 |

| N-(substituted) benzamide derivatives | HepG2 | 17.82 |

| Pyrazole-containing amide derivatives | HCT116 | 1.1 |

Note: Values for this compound are currently under investigation and will be updated upon further research.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the quinoline and benzamide moieties significantly affect the compound's efficacy and selectivity towards cancer cells.

Key Findings:

- Substituent Effects : The presence of electron-donating or withdrawing groups on the benzamide ring can enhance or diminish the compound's cytotoxicity.

- Quinoline Modifications : Altering positions on the quinoline ring has been shown to affect binding affinity to target enzymes, impacting overall biological activity.

- Sulfanyl Group Influence : The methylsulfanyl group plays a critical role in enhancing solubility and bioavailability, which are essential for effective therapeutic action.

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

- Study on Antitumor Activity : A recent study evaluated a series of quinoline-based compounds for their antitumor properties against various cell lines, including MCF7 and HCT116. The study revealed that certain structural modifications led to enhanced cytotoxic effects, with some compounds displaying IC50 values as low as 1 µM .

- Enzyme Inhibition Studies : Another research focused on the inhibition of DNA methyltransferases by benzamide derivatives, highlighting the importance of structural features in achieving potent inhibitory activity. The findings suggest that similar mechanisms may be at play with this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogs of N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide, highlighting differences in substituents, synthesis pathways, and applications:

Key Differences and Implications

Substituent Effects: The methylsulfanyl group in this compound differs from the trifluoromethyl group in fluopyram metabolites, which enhances metabolic stability but may increase environmental persistence . The quinoline moiety in the target compound contrasts with the tetrazole ring in the sodium salt derivative from , which is critical for herbicidal activity due to its electron-withdrawing properties .

Synthetic Complexity: Simple benzamides like Rip-B () are synthesized in one step with high yields (80%), whereas fluorinated quinoline-benzamide hybrids () require multi-step protocols, reflecting increased complexity for specialized applications .

Biological Activity: The sodium salt in exhibits herbicidal properties, likely due to its trifluoromethyl and tetrazole groups disrupting plant enzyme systems. In contrast, quinoline-containing analogs (e.g., ) are explored as kinase inhibitors, leveraging the quinoline’s ability to intercalate or bind ATP pockets .

Metabolic and Environmental Profiles :

- Fluopyram metabolites () highlight the environmental impact of benzamide derivatives, necessitating residue monitoring. The methylsulfanyl group in the target compound may offer a balance between bioactivity and biodegradability compared to halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.